tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is particularly interesting due to its unique structural features, which include a tert-butyl group, a bromo substituent, and a tert-butyldimethylsilyl (TBS) protected hydroxyl group. These features make it a valuable intermediate in organic synthesis and a potential precursor to biologically active molecules.
Preparation Methods
The synthesis of tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole . Here is a general synthetic route:
Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The formyl group is then protected by converting it into an N-Boc derivative.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Silylation: The hydroxyl group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.
Formylation: Another formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at -78°C.
Chemical Reactions Analysis
tert-Butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Deprotection: The TBS group can be removed under acidic or fluoride ion conditions to yield the free hydroxyl group.
Common reagents used in these reactions include sodium borohydride (NaBH4), tert-butyldimethylsilyl chloride, n-butyllithium (n-BuLi), and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is a potential precursor to biologically active molecules with anticancer, anti-inflammatory, and other therapeutic properties.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate involves its ability to participate in various chemical reactions due to its functional groups. The bromo substituent can undergo nucleophilic substitution, while the TBS-protected hydroxyl group can be deprotected to yield a reactive hydroxyl group. These reactions enable the compound to interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate include:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indole core but with different substituents.
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound contains a bromo and TBS group but lacks the indole core.
The uniqueness of this compound lies in its combination of functional groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-bromo-5-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrNO3Si/c1-18(2,3)23-17(22)21-15-10-9-14(11-13(15)12-16(21)20)24-25(7,8)19(4,5)6/h9-12H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZDKYLHWHJOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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